molecular formula C9H10ClNO2 B1311018 (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate CAS No. 43189-43-1

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Cat. No.: B1311018
CAS No.: 43189-43-1
M. Wt: 199.63 g/mol
InChI Key: WEWZTDMEYWXSRG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 2-amino-2-(4-chlorophenyl)acetate is a chiral compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is an ester derivative of 2-amino-2-(4-chlorophenyl)acetic acid and is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

®-Methyl 2-amino-2-(4-chlorophenyl)acetate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups. The compound’s interaction with these enzymes can influence the rate of biochemical reactions and the overall metabolic flux within cells. Additionally, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By affecting gene expression, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can alter the production of proteins involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate in laboratory settings have been studied extensively. The compound’s stability and degradation over time can impact its effectiveness in biochemical assays and cellular studies. It has been observed that ®-Methyl 2-amino-2-(4-chlorophenyl)acetate remains stable under standard laboratory conditions for extended periods, but its activity may decrease over time due to gradual degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

®-Methyl 2-amino-2-(4-chlorophenyl)acetate is involved in various metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. It interacts with enzymes such as aminotransferases and decarboxylases, which facilitate the conversion of amino acids into neurotransmitters and other bioactive compounds. The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. Once inside the cell, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate may be localized to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate typically involves the esterification of ®-2-amino-2-(4-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .

Types of Reactions:

    Oxidation: ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Scientific Research Applications

®-Methyl 2-amino-2-(4-chlorophenyl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyl ®-2-amino-2-(4-bromophenyl)acetate
  • Methyl ®-2-amino-2-(4-fluorophenyl)acetate
  • Methyl ®-2-amino-2-(4-methoxyphenyl)acetate

Comparison: ®-Methyl 2-amino-2-(4-chlorophenyl)acetate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific pharmacological activities. Compared to its bromine, fluorine, and methoxy analogs, the chlorine derivative often exhibits different reactivity and biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl (2R)-2-amino-2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWZTDMEYWXSRG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427718
Record name Methyl (2R)-amino(4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43189-43-1
Record name Methyl (2R)-amino(4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43189-43-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.